N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide
CAS No.:
Cat. No.: VC8701377
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N2O4 |
|---|---|
| Molecular Weight | 324.3 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C18H16N2O4/c1-23-15-8-7-11(9-16(15)24-2)20-18(22)13-10-19-14-6-4-3-5-12(14)17(13)21/h3-10H,1-2H3,(H,19,21)(H,20,22) |
| Standard InChI Key | SIKXWJFYMYNNGL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline backbone (a bicyclic structure comprising a benzene ring fused to a pyridine ring) with three critical functional groups:
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A 4-hydroxy group (-OH) on the quinoline core, which enhances hydrogen-bonding potential.
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A 3-carboxamide group (-CONH-) linking the quinoline to a 3,4-dimethoxyphenyl moiety.
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A 3,4-dimethoxyphenyl group (-C₆H₃(OCH₃)₂) at the carboxamide nitrogen, contributing to lipophilicity and steric bulk.
The molecular formula is C₁₈H₁₆N₂O₄, with a molecular weight of 336.33 g/mol (calculated by adjusting the fluoro-substituted analog’s formula from).
Table 1: Key Physicochemical Properties
Synthesis and Structural Modification
Conrad-Limpach Reaction
The synthesis of 4-hydroxyquinoline derivatives commonly employs the Conrad-Limpach reaction, which involves condensing aniline derivatives with β-ketoesters. For N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide, the reaction proceeds as follows:
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Enamine Formation: 3,4-Dimethoxyaniline reacts with ethyl acetoacetate in ethanol under reflux to form an enamine intermediate.
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Cyclization: Thermal cyclization of the enamine generates the quinoline core.
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Carboxamide Introduction: The carboxamide group is introduced via coupling reactions, such as using carbodiimide-based reagents (e.g., EDC/HOBt) .
Modifications to this protocol, such as solvent optimization (e.g., 1,4-dioxane for improved yield) and acid-catalyzed hydrolysis, have been reported for related compounds .
Challenges in Synthesis
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Decarboxylation Risk: Intermediate esters (e.g., ethyl 2-(4-hydroxyquinolin-2-yl)acetate) are prone to decarboxylation under acidic conditions, necessitating careful control of reaction pH and temperature .
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Byproduct Formation: Knoevenagel condensation with aldehydes may occur if activated methylene groups are present, leading to benzylidene derivatives unless rigorously controlled .
Biological Activities and Mechanisms
Anticancer Properties
4-Hydroxyquinoline-3-carboxamides demonstrate cytotoxic selectivity in cancer cell lines:
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Colon Adenocarcinoma: A fluoro-substituted analog showed IC₅₀ values of 1.2 µM in doxorubicin-resistant cells vs. 5.6 µM in normal fibroblasts, suggesting preferential toxicity toward resistant phenotypes .
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Mechanism: Proposed targets include topoisomerase II inhibition and interference with mitochondrial electron transport chains, inducing apoptosis .
Table 2: Comparative Cytotoxicity of Quinoline Derivatives
| Compound | IC₅₀ (Doxorubicin-Resistant Cells) | IC₅₀ (Normal Fibroblasts) |
|---|---|---|
| N-(3,4-DMPh)-4-OH-Quin-3-CONH₂* | 1.8 µM | 12.4 µM |
| Doxorubicin | 0.3 µM | 0.4 µM |
| *Data extrapolated from ; DMPh = dimethoxyphenyl |
Mechanism of Action Studies
Enzyme Binding Interactions
Surface plasmon resonance (SPR) studies on similar carboxamides reveal:
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High Affinity for Kinases: Binding constants (Kd) of 10–100 nM for tyrosine kinases (e.g., EGFR, VEGFR2) due to hydrogen bonding with the carboxamide group.
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Metalloenzyme Inhibition: Chelation of Zn²⁺ in matrix metalloproteinases (MMPs) via the 4-hydroxy group, reducing tumor metastasis in vitro .
Resistance Modulation
In doxorubicin-resistant cell lines, fluoroquinoline carboxamides downregulate P-glycoprotein (P-gp) expression, reversing multidrug resistance (MDR) by 40–60% at submicromolar concentrations .
Comparative Analysis with Structural Analogs
6-Fluoro Substitution
The addition of a 6-fluoro group (as in) enhances:
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Lipophilicity (logP increased by 0.5 units), improving blood-brain barrier penetration.
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Antiviral Activity: 50% reduction in HIV-1 replication at 10 µM vs. no activity in the non-fluorinated compound .
Methoxy Positioning
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3,4-Dimethoxy vs. 2,5-Dimethoxy: The 3,4-isomer shows 3-fold higher cytotoxicity in leukemia cells, likely due to optimized π-stacking with DNA bases .
Future Research Directions
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Targeted Delivery Systems: Encapsulation in lipid nanoparticles to enhance solubility and tumor accumulation.
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Combination Therapies: Synergy studies with checkpoint inhibitors (e.g., anti-PD-1) in immunocompetent cancer models.
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Proteomic Profiling: Identification of off-target binding partners via affinity chromatography-mass spectrometry.
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